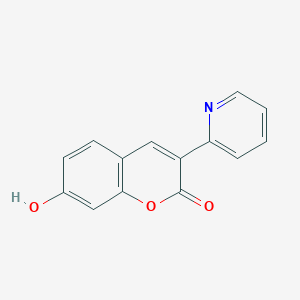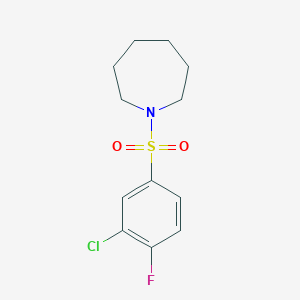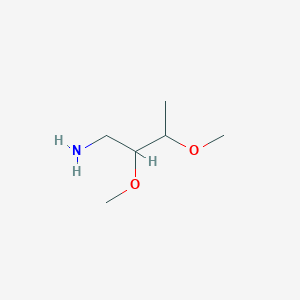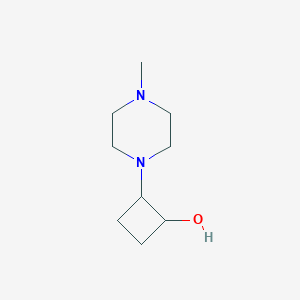
7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxy group at the 7th position and a pyridyl group at the 3rd position of the chromen-2-one structure. It exhibits unique fluorescence properties, making it valuable in scientific research and industrial applications .
Applications De Recherche Scientifique
7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in bioimaging and as a marker for tracking cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Orientations Futures
The future directions for research on 7-Hydroxy-3-(2-pyridyl)chromen-2-one and similar compounds could include further studies on their synthesis, properties, and potential applications. In particular, there is interest in developing new methods for the synthesis of coumarin derivatives and in exploring their potential uses in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one typically involves the condensation of salicylaldehyde with 2-pyridylacetonitrile in the presence of a base, followed by cyclization. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridyl group can be reduced to form a piperidine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 7-oxo-3-(2-pyridyl)chromen-2-one.
Reduction: Formation of 7-hydroxy-3-(2-piperidyl)chromen-2-one.
Substitution: Formation of various alkyl or acyl derivatives.
Mécanisme D'action
The mechanism of action of 7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence due to its conjugated structure, which allows it to absorb and emit light efficiently.
Biological Activity: The hydroxy and pyridyl groups contribute to its ability to interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.
Comparaison Avec Des Composés Similaires
- 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one
- 7-Hydroxy-3-(2-thienyl)chromen-2-one
- 7-Hydroxy-3-(4-chlorophenyl)chromen-2-one
Comparison: 7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one is unique due to its pyridyl group, which enhances its ability to form coordination complexes with metal ions. This property distinguishes it from other coumarin derivatives, making it particularly valuable in applications requiring strong fluorescence and metal ion detection .
Propriétés
IUPAC Name |
7-hydroxy-3-pyridin-2-ylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-5-4-9-7-11(12-3-1-2-6-15-12)14(17)18-13(9)8-10/h1-8,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPYLHAXHCZLCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-N-propan-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B2384802.png)
![3-methyl-6-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2384804.png)
![(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2384805.png)

![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)
![5-(2-fluorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2384811.png)
![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2384812.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2384815.png)

![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)
![1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2384821.png)
